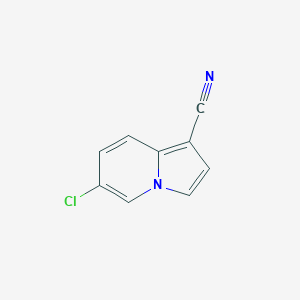
6-chloro-1-Indolizinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-1-Indolizincarbonitril ist eine heterocyclische Verbindung, die zur Indolizin-Familie gehört. Indolizine sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig als Bausteine bei der Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet. Das Vorhandensein einer Chlor- und einer Nitrilgruppe in der Struktur von 6-Chlor-1-Indolizincarbonitril macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Chlor-1-Indolizincarbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode ist die Reaktion von 1-Cyancyclopropan-1-carbonsäure mit einer Base und Iod, die zur Bildung des Indolizinrings führt . Die Reaktionsbedingungen, wie z. B. die Polarität des Lösungsmittels und sterische Hinderungen, spielen eine entscheidende Rolle für die Stabilität und Ausbeute des Produkts.
Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Chlor-1-Indolizincarbonitril kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-Indolizinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine, which leads to the formation of the indolizine ring . The reaction conditions, such as solvent polarity and steric hindrances, play a crucial role in the stability and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Chlor-1-Indolizincarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Oxidationsmitteln.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen der Verbindung führen.
Substitution: Die Chlor-Gruppe in 6-Chlor-1-Indolizincarbonitril kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Indolizin-2-carbonsäuren führen, während die Reduktion Indolizin-1-amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
6-Chlor-1-Indolizincarbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen und Naturstoffanaloga.
Biologie: Die Verbindung wird bei der Entwicklung von bioaktiven Molekülen mit potenziellen therapeutischen Anwendungen eingesetzt.
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-1-Indolizincarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen oder der Virusreplikation beteiligt sind .
Ähnliche Verbindungen:
Indol: Eine strukturell verwandte Verbindung mit einer breiten Palette von biologischen Aktivitäten.
Indolizin: Die Stammverbindung von 6-Chlor-1-Indolizincarbonitril, bekannt für ihre vielfältige chemische Reaktivität.
1-Cyancyclopropan-1-carbonsäure: Ein Vorläufer, der bei der Synthese von 6-Chlor-1-Indolizincarbonitril verwendet wird.
Einzigartigkeit: 6-Chlor-1-Indolizincarbonitril ist einzigartig aufgrund des Vorhandenseins sowohl einer Chlor- als auch einer Nitrilgruppe, was seine Reaktivität und Vielseitigkeit in der organischen Synthese erhöht. Seine Fähigkeit, verschiedene chemische Umwandlungen einzugehen, macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-Indolizinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: The parent compound of 6-Chloro-1-Indolizinecarbonitrile, known for its diverse chemical reactivity.
1-Cyanocyclopropane-1-carboxylic acid: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a chloro and a nitrile group, which enhances its reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C9H5ClN2 |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
6-chloroindolizine-1-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-1-2-9-7(5-11)3-4-12(9)6-8/h1-4,6H |
InChI-Schlüssel |
INIPTMHVGODLBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2C=C1Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















